benzyl N-(phenylacetyl)glycylglycinate
Overview
Description
Benzyl N-(phenylacetyl)glycylglycinate is a synthetic compound that belongs to the class of glycine derivatives It is characterized by the presence of a benzyl group, a phenylacetyl group, and two glycine residues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-(phenylacetyl)glycylglycinate typically involves the coupling of benzyl glycine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then coupled with another glycine molecule using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using biocatalysts such as penicillin G acylase. This enzyme catalyzes the selective hydrolysis of the amide bond, facilitating the coupling of the benzyl and phenylacetyl groups with glycine residues under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(phenylacetyl)glycylglycinate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The phenylacetyl group can be reduced to form phenylethylamine derivatives.
Substitution: The glycine residues can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Phenylethylamine derivatives.
Substitution: Various glycine derivatives with different functional groups.
Scientific Research Applications
Benzyl N-(phenylacetyl)glycylglycinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of benzyl N-(phenylacetyl)glycylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
N-(phenylacetyl)glycine: Shares the phenylacetyl group but lacks the benzyl and additional glycine residues.
Benzyl glycine: Contains the benzyl group but lacks the phenylacetyl and additional glycine residues.
Phenylacetylglycylglycine: Similar structure but without the benzyl group.
Uniqueness: Benzyl N-(phenylacetyl)glycylglycinate is unique due to the presence of both benzyl and phenylacetyl groups along with two glycine residues. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
benzyl 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17(11-15-7-3-1-4-8-15)20-12-18(23)21-13-19(24)25-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUHLYBMSMFJEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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